

The Therapeutic Potential of (+)-Jalapinolic Acid: A Scientific Review

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Compound of Interest

Compound Name: (+)-Jalapinolic acid

Cat. No.: B1239673

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the therapeutic potential of isolated **(+)-Jalapinolic acid** is sparse. This review synthesizes information on its chemical nature, the biological activities of its plant sources, and the known therapeutic effects of structurally related hydroxy fatty acids to extrapolate its potential applications and guide future research. All quantitative data and experimental protocols are derived from studies on related compounds and should be considered illustrative for **(+)-Jalapinolic acid**.

Introduction

(+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid.^[1] Its chemical structure, characterized by a 16-carbon chain with a hydroxyl group at the 11th position, places it within a class of lipid molecules with emerging biological significance.^{[2][3]} Natural sources of **(+)-Jalapinolic acid** include plants from the Convolvulaceae family, notably *Ipomoea stans* and *Cuscuta chinensis*, which have a history of use in traditional medicine.^[1] While direct pharmacological studies on **(+)-Jalapinolic acid** are limited, the known bioactivities of its source organisms and the broader class of hydroxy fatty acids suggest a promising therapeutic potential, particularly in the realms of oncology and inflammatory disorders. This whitepaper aims to provide a comprehensive overview of this potential, drawing from existing data on related molecules to inform future research and development.

Physicochemical Properties

Property	Value	Source
IUPAC Name	(11S)-11-hydroxyhexadecanoic acid	PubChem[1]
Synonyms	(+)-Jalapinolic acid, Buiolic acid, Scammonolic acid	PubChem[1]
Molecular Formula	C16H32O3	PubChem[1]
Molecular Weight	272.42 g/mol	PubChem[1]
Class	Long-chain hydroxy fatty acid	HMDB

Potential Therapeutic Applications

Based on the biological activities of its source plants and related fatty acids, the primary therapeutic areas of interest for **(+)-Jalapinolic acid** are oncology and inflammatory diseases.

Anticancer Potential

Extracts from *Ipomoea stans*, a known source of **(+)-Jalapinolic acid**, have demonstrated cytotoxic activities.[4][5] Furthermore, other long-chain fatty acids, such as palmitic acid, have been shown to exhibit selective cytotoxicity against cancer cell lines.[6][7] Saturated hydroxy fatty acids, the class to which **(+)-Jalapinolic acid** belongs, have been found to possess growth inhibitory activities against various human cancer cell lines.[2][3]

Illustrative Quantitative Data from Related Fatty Acids:

Compound	Cell Line	Activity	IC50	Source
Palmitic Acid	Human leukemic cells	Selective cytotoxicity	12.5-50 µg/mL	[6]
N-hexadecanoic acid	HCT-116 (Colon cancer)	Cytotoxicity	0.8 µg/mL	[7]
Ursolic Acid (Terpenoid)	AsPC-1, BxPC-3 (Pancreatic cancer)	Cytotoxicity	10.1-14.2 µM	[8]

Anti-inflammatory Potential

The plant *Cuscuta chinensis*, which contains **(+)-Jalapinolic acid**, is utilized in traditional medicine for its anti-inflammatory properties.[9][10] The broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having anti-inflammatory effects.[11] Omega-3 fatty acids, another class of lipids, are well-documented for their ability to reduce inflammation by modulating cytokine production and signaling pathways.[12][13][14][15]

Postulated Mechanisms of Action and Signaling Pathways

While the precise mechanisms of **(+)-Jalapinolic acid** are yet to be elucidated, we can hypothesize its involvement in signaling pathways based on the actions of related compounds.

Anticancer Mechanisms

A potential anticancer mechanism for **(+)-Jalapinolic acid** could involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, similar to other cytotoxic fatty acids.

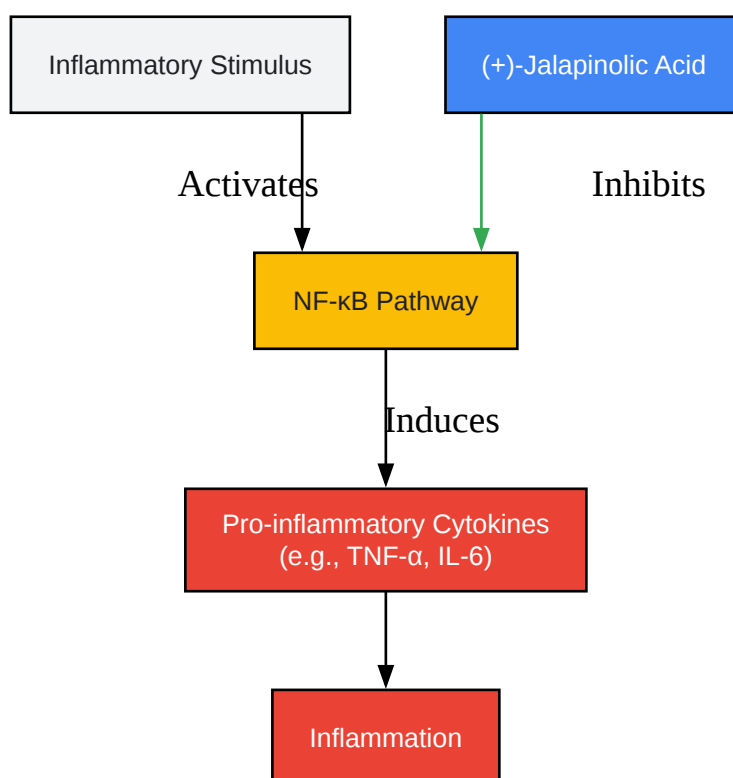


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Caption: Postulated anticancer signaling pathway for **(+)-Jalapinolic Acid**.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of **(+)-Jalapinolic acid** may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF- κ B pathway, which is a common target for anti-inflammatory compounds.



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Caption: Hypothesized anti-inflammatory mechanism of **(+)-Jalapinolic Acid**.

Illustrative Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the therapeutic potential of **(+)-Jalapinolic acid**. These are based on standard practices for testing similar compounds.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of **(+)-Jalapinolic acid** on various cancer cell lines.

Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of **(+)-Jalapinolic acid** (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
- **MTT Assay:** After a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration.

In Vivo Anti-inflammatory Assessment

Objective: To evaluate the anti-inflammatory activity of **(+)-Jalapinolic acid** in an animal model of inflammation.

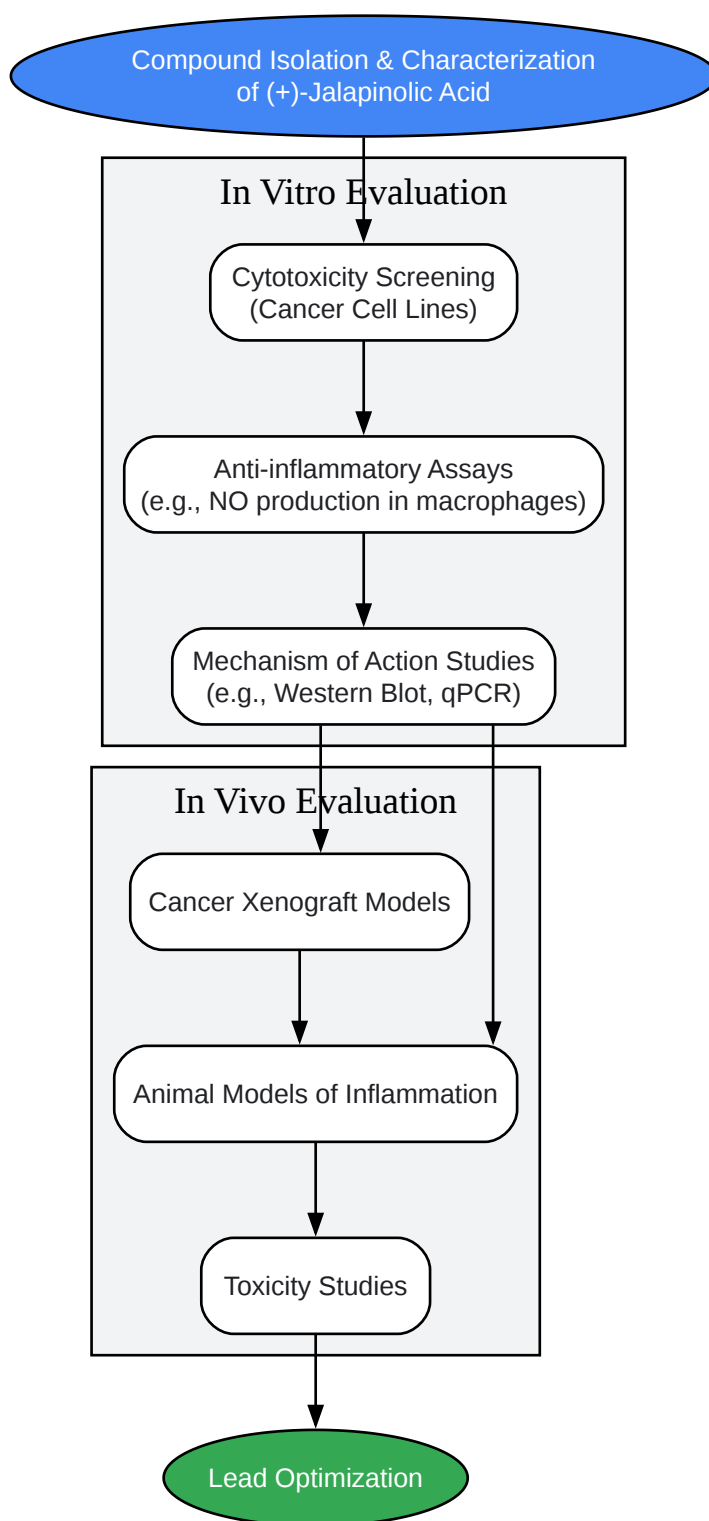
Methodology:

- **Animal Model:** Carrageenan-induced paw edema in rats is a standard model for acute inflammation.
- **Treatment:** Rats are divided into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of **(+)-Jalapinolic acid** administered intraperitoneally or orally.

- Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of **(+)-Jalapinolic acid**.



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Caption: Preclinical development workflow for **(+)-Jalapinolic Acid**.

Conclusion and Future Directions

(+)-Jalapinolic acid represents an unexplored yet potentially valuable natural product for therapeutic development. While direct evidence of its efficacy is currently lacking, the documented biological activities of its plant sources and the established therapeutic relevance of related hydroxy fatty acids provide a strong rationale for its investigation. Future research should focus on the isolation or synthesis of pure **(+)-Jalapinolic acid** to enable rigorous in vitro and in vivo pharmacological testing. Key areas of investigation should include its cytotoxic effects against a broad panel of cancer cell lines and its anti-inflammatory properties in relevant cellular and animal models. Elucidating its mechanism of action and identifying its molecular targets will be critical for its potential development as a novel therapeutic agent. The information presented in this whitepaper serves as a foundational guide for initiating such research endeavors.

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